[(1,5-dimethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general steps are as follows:
Formation of the intermediate: 1,5-dimethyl-1H-pyrazole reacts with formaldehyde to form a hydroxymethyl intermediate.
Amination: The intermediate then reacts with methylamine to form the desired amine.
Salt formation: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The pyrazole ring is known to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-aminopyrazole
- 1,5-dimethyl-3-aminopyrazole
- 1,3-dimethyl-4-aminopyrazole
Uniqueness
(1,5-dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group enhances its reactivity and potential for forming diverse derivatives.
Properties
CAS No. |
2758002-30-9 |
---|---|
Molecular Formula |
C7H14ClN3 |
Molecular Weight |
175.7 |
Purity |
95 |
Origin of Product |
United States |
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